![molecular formula C10H11N3OS B2894320 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2195940-36-2](/img/structure/B2894320.png)
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is a chemical compound with potential applications in scientific research . Its unique structure offers opportunities for developing novel materials and investigating various applications.
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . In particular, transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions have been used .Molecular Structure Analysis
The molecular structure of “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” is represented by the molecular formula C10H11N3OS . The structure of this compound and related imidazo[1,2-b]pyridazines have been the subject of various studies .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines have been found to display dramatically improved metabolic stability . They have been used in the development of IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .Applications De Recherche Scientifique
Inhibition of IL-17A for Autoimmune Diseases
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine: has been identified as a potent inhibitor of interleukin-17A (IL-17A), a cytokine that plays a significant role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, this compound can potentially reduce chronic inflammation and tissue damage associated with these conditions.
Molecular Recognition in Drug Discovery
The pyridazine moiety of the compound contributes to its unique physicochemical properties, such as weak basicity and robust hydrogen-bonding capacity. These characteristics are valuable in molecular recognition processes that are crucial for drug-target interactions in drug discovery . The compound’s inherent polarity and low cytochrome P450 inhibitory effects are also advantageous in developing new pharmacological agents.
Cancer Therapeutics
Research has shown that derivatives of imidazo[1,2-b]pyridazine, like 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine, can act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway’s aberrant expression is often linked to cancer progression, making PI3K inhibitors a significant focus in the treatment of various cancers.
Biotechnology Applications
In biotechnology, the compound’s ability to modulate key biological pathways is of interest for the development of novel treatments. Its role as an IL-17A inhibitor could be explored further for creating biologic treatments that target specific cytokines involved in autoimmune diseases .
Pharmacological Research
The compound’s potential in pharmacology is not limited to its inhibitory action on IL-17A. Its structural features make it a candidate for further exploration in the design of small molecule inhibitors that could offer oral efficacy in conditions currently treated with injectable biologics .
Materials Science
While direct applications in materials science are not explicitly documented for this compound, the unique properties of the pyridazine ring suggest potential utility in the synthesis of novel materials. Its molecular structure could influence the design of compounds with specific electronic or photonic properties .
Orientations Futures
The future directions for “6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine” could involve further exploration of its potential applications in scientific research. Given the interest in imidazo[1,2-b]pyridazines as bioactive scaffolds , there may be potential for this compound in the development of new pharmaceuticals or other applications.
Mécanisme D'action
Target of Action
The primary target of 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . By binding to IL-17A, it prevents the cytokine from interacting with its receptor, IL-17R . This inhibits the downstream signaling pathways triggered by IL-17A, thereby reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By blocking the action of IL-17A, 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine disrupts this axis, leading to a reduction in the inflammatory response and an improvement in symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule inhibitor, it is expected to have good bioavailability and can be orally administered .
Result of Action
The inhibition of IL-17A by 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine leads to a significant reduction in inflammation and tissue damage . This results in an improvement in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Propriétés
IUPAC Name |
6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-10(14-8-3-6-15-7-8)12-13-5-4-11-9(1)13/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVBNQYYWJENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.